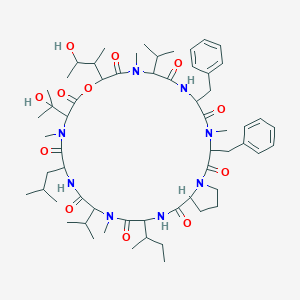
Iodoazidophenoxymethylimidazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodoazidophenoxymethylimidazoline (IAZMI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a photoreactive compound that can be used to study protein-protein interactions, protein localization, and protein function.
作用機序
The mechanism of action of Iodoazidophenoxymethylimidazoline involves the formation of a covalent bond between the compound and the labeled protein upon exposure to UV light. The resulting complex can then be isolated and studied further.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal tool for scientific research. It does not interfere with protein function or localization, and it does not induce toxicity or cell death.
実験室実験の利点と制限
Iodoazidophenoxymethylimidazoline has several advantages for lab experiments. It is a highly specific tool that can be used to label and study specific proteins in cells and tissues. It is also a non-invasive tool that does not interfere with protein function or localization. However, this compound has some limitations. It requires UV light exposure to form a covalent bond with the labeled protein, which can limit its use in certain experimental setups. It is also a relatively expensive compound, which can limit its availability for some researchers.
将来の方向性
There are several future directions for the use of Iodoazidophenoxymethylimidazoline in scientific research. One direction is the development of new labeling strategies that do not require UV light exposure. Another direction is the use of this compound in live-cell imaging studies, which would allow for the visualization of protein-protein interactions in real-time. Additionally, the use of this compound in combination with other labeling strategies, such as fluorescent labeling, could provide new insights into protein function and localization.
Conclusion
In conclusion, this compound is a promising tool for scientific research that has several advantages over other labeling strategies. Its unique properties make it an ideal tool for studying protein-protein interactions, and its minimal biochemical and physiological effects make it a safe and non-invasive tool for lab experiments. With the development of new labeling strategies and the use of this compound in live-cell imaging studies, it has the potential to provide new insights into protein function and localization.
合成法
Iodoazidophenoxymethylimidazoline can be synthesized by the reaction of 2-iodophenol with chloromethyl phenyl sulfide, followed by reaction with sodium azide and triphenylphosphine. The resulting compound can be purified by column chromatography to obtain pure this compound.
科学的研究の応用
Iodoazidophenoxymethylimidazoline has been widely used in scientific research as a tool to study protein-protein interactions. It can be used to label specific proteins in cells and tissues, and upon exposure to UV light, it forms a covalent bond with the labeled protein. This allows for the identification and isolation of the labeled protein, which can then be studied further.
特性
CAS番号 |
149849-88-7 |
|---|---|
分子式 |
C10H10IN5O |
分子量 |
343.12 g/mol |
IUPAC名 |
2-(azido-iodo-phenoxymethyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H10IN5O/c11-10(15-16-12,9-13-6-7-14-9)17-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,14) |
InChIキー |
DMDBVYBPKRDUEH-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C(N=[N+]=[N-])(OC2=CC=CC=C2)I |
正規SMILES |
C1CN=C(N1)C(N=[N+]=[N-])(OC2=CC=CC=C2)I |
同義語 |
(125I)AZIPI AZIPI iodoazidophenoxymethylimidazoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








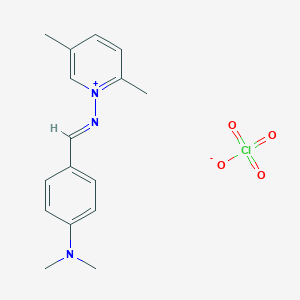
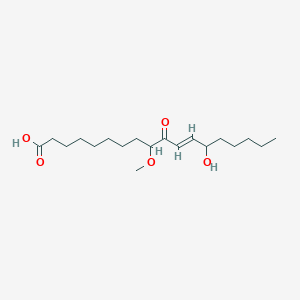

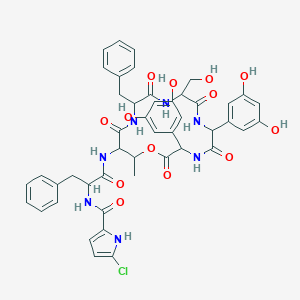
![Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B235796.png)
![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235798.png)
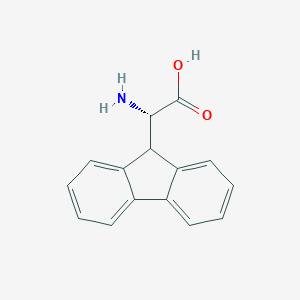
![(5Z)-5-[(3aS,4S,5R,6aS)-4-(2-cyclohexylethynyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B235845.png)
